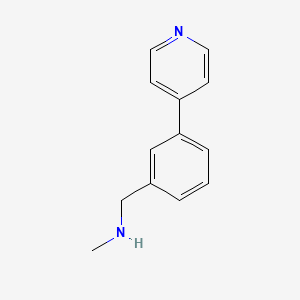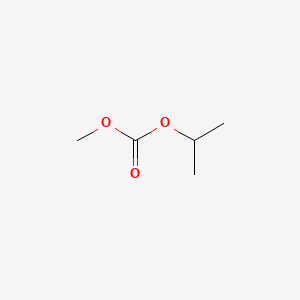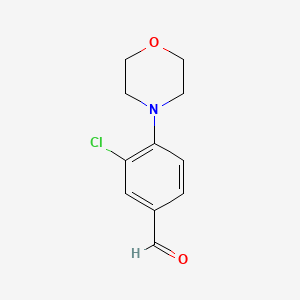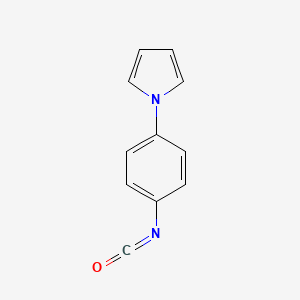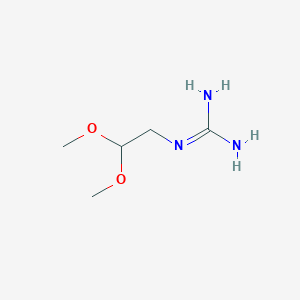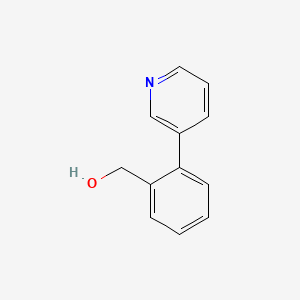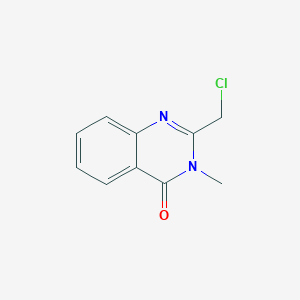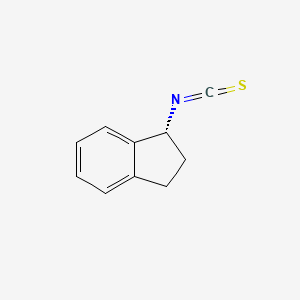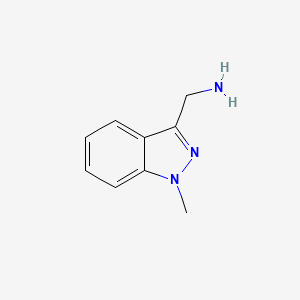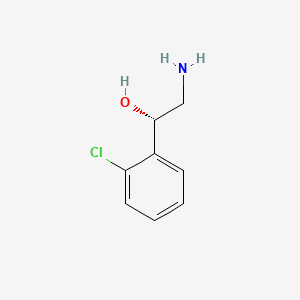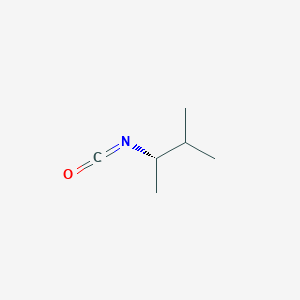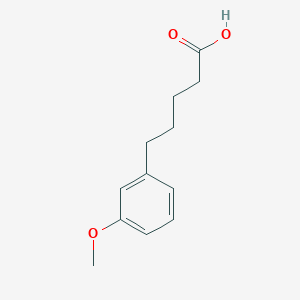
5-(3-methoxyphenyl)pentanoic Acid
Vue d'ensemble
Description
5-(3-methoxyphenyl)pentanoic acid is a chemical compound with the CAS Number: 6500-64-7 . It has a molecular weight of 208.26 . The IUPAC name for this compound is 5-(3-methoxyphenyl)pentanoic acid . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 5-(3-methoxyphenyl)pentanoic acid is 1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(3-methoxyphenyl)pentanoic acid is a liquid at room temperature . It has a molecular weight of 208.26 . The compound has an InChI code of 1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) , which describes its molecular structure.Applications De Recherche Scientifique
Pharmacokinetics and Drug Development
5-(3-methoxyphenyl)pentanoic Acid exhibits properties that are significant in the field of pharmacokinetics. It has high gastrointestinal absorption and is BBB permeant, indicating its potential to cross the blood-brain barrier . This makes it a candidate for central nervous system (CNS) drug development. Its non-inhibition of major CYP enzymes suggests a lower risk of drug-drug interactions, which is a favorable attribute in drug design .
Material Science
In material science, this compound’s physicochemical properties, such as a moderate number of rotatable bonds and a balanced lipophilicity, could be explored for the synthesis of novel materials. These materials might have applications in creating flexible, durable, or biocompatible products .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its structure allows for various functionalizations, which can lead to the creation of diverse organic molecules. This versatility is crucial for synthesizing new compounds with potential applications in different industries, including pharmaceuticals and agrochemicals .
Molecular Modeling and Simulation
The compound’s detailed molecular structure information facilitates its use in computational studies, such as molecular modeling and simulations. These studies can predict the behavior of the compound in various environments, which is beneficial for understanding its interactions at the molecular level .
Biomedical Research
Due to its ability to penetrate the blood-brain barrier, 5-(3-methoxyphenyl)pentanoic Acid could be investigated for its effects on brain chemistry and function. It may be used in creating models of neurological conditions or in the development of CNS-targeted therapies .
Safety and Toxicology Studies
The safety profile of 5-(3-methoxyphenyl)pentanoic Acid, including its hazard statements and precautionary measures, makes it a candidate for toxicological studies. Research in this area could provide insights into the safe handling and potential risks associated with the compound .
Environmental Chemistry
Lastly, the environmental fate of 5-(3-methoxyphenyl)pentanoic Acid can be studied to understand its biodegradability, persistence, and potential impact on ecosystems. Such research is essential for assessing the environmental risks of new chemical entities .
Safety And Hazards
The safety information for 5-(3-methoxyphenyl)pentanoic acid indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h4,6-7,9H,2-3,5,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQZPKAGFDVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442084 | |
| Record name | 5-(3-methoxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)pentanoic Acid | |
CAS RN |
6500-64-7 | |
| Record name | 3-Methoxybenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6500-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-methoxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

